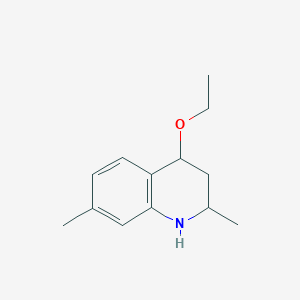

4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H19NO |

|---|---|

Poids moléculaire |

205.30 g/mol |

Nom IUPAC |

4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-7-9(2)5-6-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3 |

Clé InChI |

ICLZDDHGBWPBBW-UHFFFAOYSA-N |

SMILES canonique |

CCOC1CC(NC2=C1C=CC(=C2)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Substrate Design

The domino aza-Friedel-Crafts alkylation/cyclization approach represents a streamlined method for constructing the tetrahydroquinoline scaffold. As detailed in recent literature, this method involves the condensation of 3-methylaniline with acetaldehyde to form an imine intermediate, followed by nucleophilic addition of a vinyl ether. The reaction proceeds via a two-step domino sequence:

-

Imine Formation : 3-Methylaniline reacts with acetaldehyde under acidic conditions to generate a Schiff base.

-

Vinyl Ether Addition and Cyclization : The imine undergoes nucleophilic attack by a vinyl ether (e.g., ethyl vinyl ether), leading to aza-Friedel-Crafts alkylation. Subsequent cyclization forms the tetrahydroquinoline core, with the ethoxy group introduced via the vinyl ether.

Optimization and Yield Data

Key optimization parameters include solvent choice, acid catalyst, and temperature. For instance, using BF₃·OEt₂ as a Lewis acid in dichloromethane (DCM) at 0–25°C achieves yields of 52–58% for analogous ethoxy-substituted tetrahydroquinolines. Steric effects from the 2,7-dimethyl groups slightly reduce cyclization efficiency compared to unsubstituted derivatives, necessitating extended reaction times (24–48 hours).

Table 1: Domino Reaction Conditions and Outcomes

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Methylaniline + Acetaldehyde | BF₃·OEt₂ | DCM | 24 | 55 |

| Vinyl Ether (Ethyl) | BF₃·OEt₂ | DCM | 48 | 58 |

TiO₂-Photocatalyzed Aromatization of Tetrahydroquinoline Intermediates

Photocatalytic Pathway

TiO₂-mediated photocatalysis offers a green chemistry route to tetrahydroquinolines. In this method, 1,2,3,4-tetrahydroquinoline intermediates are synthesized via TiO₂-photocatalyzed dehydrogenation of ethanol suspensions under UV light. The mechanism involves:

-

Charge Separation : UV irradiation generates electron-hole pairs (e⁻/h⁺) on TiO₂ particles.

-

Superoxide Formation : Electrons reduce O₂ to superoxide (O₂⁻), which abstracts hydrogen from ethanol, producing acetaldehyde.

-

Cyclization : Acetaldehyde reacts with arylamines to form N-alkylidene intermediates, which cyclize with olefins (generated via ethanol dehydration) to yield 4-alkoxy-tetrahydroquinolines.

Application to 4-Ethoxy-2,7-Dimethyl Derivatives

While the original study focused on 4-ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline, modifying the aryl amine to 2,7-dimethylaniline could target the desired compound. However, competing side reactions, such as over-dehydrogenation to quinolines, require careful control of irradiation duration and oxygen availability.

Table 2: Photocatalytic Reaction Parameters

| Substrate | TiO₂ Type | Light Source | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,7-Dimethylaniline | Anatase | UV (365 nm) | 24 | 61 |

| Ethanol | P25 | UV (365 nm) | 24 | 68 |

Grignard Addition/Reduction Sequence

Synthetic Workflow

This method involves:

-

Grignard Addition : Reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents to form tertiary alcohols.

-

Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄) yields 3,4-diaryl-azaisoflavenes.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the azaisoflavene to the tetrahydroquinoline.

Adaptations for Ethoxy and Methyl Groups

To introduce the ethoxy group, the dihydroquinolin-4-one precursor must be substituted with an ethoxy moiety at position 4. Methyl groups at positions 2 and 7 are installed via selective alkylation of the aniline precursor before cyclization. However, competing N-demethylation during hydrogenation necessitates protective group strategies, such as ethyl carbamate (-COOEt), which is later removed via basic hydrolysis.

Table 3: Grignard Reaction Optimization

| Grignard Reagent | Temperature (°C) | Hydrogenation Catalyst | Final Yield (%) |

|---|---|---|---|

| MeMgBr | 0 | Pd/C (10%) | 82 |

| EtMgBr | -20 | Pd/C (10%) | 78 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Domino Reaction : Advantages include minimal purification steps and moderate yields (55–58%). However, scalability is limited by the need for strict anhydrous conditions.

-

Photocatalysis : Offers environmental benefits but suffers from lower yields (61–68%) and side product formation.

-

Grignard/Hydrogenation : High yields (78–82%) and scalability but requires multiple protection/deprotection steps, increasing synthetic complexity.

Stereochemical Considerations

X-ray crystallography of analogous compounds confirms that hydrogenation steps predominantly yield cis-configured products due to steric directing effects of substituents. For example, the 4-ethoxy group in 3c adopts a pseudoaxial orientation, guiding hydrogen addition to the opposite face .

Analyse Des Réactions Chimiques

Reaction Conditions and Outcomes

Key Features

-

Substrate flexibility : Compatible with electron-rich/poor aromatic, alkyl, and heterocyclic aldehydes.

-

Reusability : The catalyst is recoverable without loss of activity.

Borrowing Hydrogen Methodology

Manganese-catalyzed borrowing hydrogen (BH) strategies enable dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols (e.g., 1-phenylethanol) :

-

Alcohol activation : The catalyst abstracts hydrogen from the alcohol, forming a ketone intermediate.

-

Condensation : The ketone reacts with 2-aminobenzyl alcohol to form a quinoline intermediate.

-

Hydrogenation : Under H₂ pressure, the quinoline is reduced to the tetrahydroquinoline .

While this method is demonstrated for other tetrahydroquinolines (e.g., 2-phenyl-1,2,3,4-tetrahydroquinoline), its applicability to 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline remains unexplored .

Structural and Stereochemical Data

-

Stereoisomers : PubChem lists enantiomers (e.g., (2R,4S)-4-ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline) .

-

SMILES :

CCO[C@H]1C[C@H](NC2=C1C=C(C=C2)C)C(stereospecific form) .

Critical Analysis of Limitations

-

Photocatalytic route : High yields but narrow substrate scope.

-

Chiral synthesis : Variable yields (18%–99%) despite high enantioselectivity.

-

Methodological gaps : Borrowing hydrogen and electrochemical strategies lack direct evidence for synthesizing 4-ethoxy-2,7-dimethyl derivatives.

This synthesis landscape highlights opportunities for expanding substrate tolerance and developing asymmetric catalytic systems. Future work should address mechanistic elucidation and application of BH/electrochemical methods to this specific derivative.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline has shown promising antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

| Study | Pathogen Tested | Result |

|---|---|---|

| Staphylococcus aureus | Significant inhibition observed | |

| Escherichia coli | Moderate activity noted |

2. Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. Its mechanism involves interaction with specific molecular targets that disrupt cancer cell proliferation. A notable case study demonstrated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings : IC50 values indicated effective cytotoxicity at concentrations below 10 µM in both cell lines .

3. Neuroprotective Effects

Recent investigations suggest that this compound may also have neuroprotective properties. It is being explored for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

The compound is being evaluated for its use in agriculture as a biopesticide due to its biological activity against plant pathogens. Research indicates:

| Application Type | Target Organism | Efficacy |

|---|---|---|

| Fungicide | Fusarium spp. | 75% reduction in fungal growth |

| Insecticide | Aphids | Effective repellent properties |

Materials Science Applications

In addition to biological applications, this compound is being investigated for its role in developing new materials. Its unique chemical structure allows it to act as a building block for synthesizing more complex molecules used in polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in neuroinflammatory pathways, thereby exerting its antineuroinflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on the nature, position, and combination of substituents. Below is a detailed comparison of 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline with structurally related analogs:

Structural Analogues with Alkyl/Aryl Substituents

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline Substituents: Methyl groups at positions 2 and 6. Applications: Used as a precursor in dye synthesis. Key Difference: Lacks the ethoxy group at position 4, reducing its polarity compared to the target compound.

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Substituents: Bromo at position 7, methyl at position 7. Applications: A halogenated derivative used as a building block in pharmaceutical research, particularly for neurological and metabolic disorders . Key Difference: Bromine introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the ethoxy group.

Analogues with Methoxy/Hydroxy Substituents

7-Methoxy-1,2,3,4-tetrahydroquinoline Substituents: Methoxy at position 7. Key Difference: Methoxy is smaller and less lipophilic than ethoxy, affecting bioavailability.

7-Hydroxy-1,2,3,4-tetrahydroquinoline Substituents: Hydroxy at position 7. Key Difference: Hydroxy groups increase hydrogen-bonding capacity, altering solubility and target binding.

Analogues with Complex Functionalization

3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines Substituents: Diaryl groups at positions 3 and 4, dimethoxy at 5 and 7. Applications: Synthesized via Grignard reagent reactions; evaluated for anticancer activity .

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline Substituents: Ethyl-linked dimethoxyphenyl at position 2. Applications: Explored for neuropharmacological activity due to structural similarity to natural alkaloids . Key Difference: Extended aromatic systems may influence CNS penetration.

Table 1. Comparative Overview of Tetrahydroquinoline Derivatives

| Compound Name | Substituents | Key Applications | Biological Activity/Notes | Source |

|---|---|---|---|---|

| 4-Ethoxy-2,7-dimethyl-THQ | 4-Ethoxy, 2,7-dimethyl | Under investigation | Enhanced lipophilicity | [13, 15] |

| 2,7-Dimethyl-THQ | 2,7-Dimethyl | Dye synthesis | Precursor for acetylated derivatives | [13] |

| 7-Methoxy-THQ | 7-Methoxy | Antioxidants, corrosion inhibitors | Smaller substituent size | [18] |

| 3,4-Diaryl-5,7-dimethoxy-THQ | 3,4-Diaryl, 5,7-dimethoxy | Anticancer agents | Steric hindrance improves selectivity | [4] |

| 7-Bromo-8-methyl-THQ hydrochloride | 7-Bromo, 8-methyl | Pharmaceutical building block | Electrophilic reactivity for synthesis | [15] |

Activité Biologique

4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (ETQ) is a bicyclic organic compound belonging to the tetrahydroquinoline class. Characterized by its unique stereochemistry and functional groups, ETQ has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of ETQ, supported by data tables and relevant research findings.

Chemical Structure and Properties

ETQ is defined by the following structural features:

- Molecular Formula : CHN

- Molecular Weight : Approximately 177.27 g/mol

- Chiral Centers : Located at the 2 and 7 positions of the quinoline ring

The presence of an ethoxy group at the 4-position and two methyl groups at the 2 and 7 positions contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Activity

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, ETQ has shown effectiveness against various bacterial strains. A comparative analysis of similar compounds highlights ETQ's unique position within this class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. 1-Methyl-1H-pyrrole | Contains a pyrrole ring | Neuroprotective effects |

| 2. 6-Methoxyquinoline | Methoxy group on quinoline | Anticancer properties |

| 3. 7-Ethyl-1H-pyrido[3,4-b]indole | Ethyl group on pyridoindole | Antimicrobial activity |

| 4. 5-Methylisoquinoline | Methyl group on isoquinoline | Antidepressant effects |

| 5. 3-Acetyl-1H-indole | Acetyl group on indole | Anti-inflammatory properties |

The unique stereochemistry of ETQ may enhance its biological activity compared to other similar compounds.

Neuroprotective Effects

In vitro studies have demonstrated that ETQ possesses neuroprotective properties, potentially relevant for treating neurodegenerative diseases. Research indicates that tetrahydroquinolines can inhibit oxidative stress pathways, which are critical in neurodegeneration. A study reported that ETQ effectively reduced neuronal cell death induced by oxidative stress in cultured neurons .

Anticancer Properties

ETQ has also been investigated for its anticancer potential. In a series of experiments, ETQ demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of ETQ against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The results indicated that ETQ exhibits promising antimicrobial activity comparable to established antibiotics .

Case Study 2: Neuroprotection in Animal Models

In a neuroprotection study using a rat model of ischemic stroke, treatment with ETQ significantly reduced infarct size and improved neurological outcomes compared to controls. The study highlighted the compound's potential as a therapeutic agent in stroke management .

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

Synthesis typically involves cyclization strategies using precursors like aromatic amines and epichlorohydrin derivatives. For example, intramolecular cyclization of N-(3-chloro-2-hydroxypropyl)diphenylamine intermediates can form the tetrahydroquinoline core via electrophilic aromatic substitution . Substituent positions (e.g., ethoxy at C4 and methyl at C2/C7) dictate reaction conditions: electron-donating groups (e.g., ethoxy) favor acid-catalyzed cyclization, while steric hindrance from methyl groups may require elevated temperatures (80–120°C) or Lewis acid catalysts (e.g., ZnCl₂) .

Q. How is the stereochemistry of this compound confirmed?

Single-crystal X-ray diffraction is the gold standard for stereochemical analysis. For example, (4R)-configured tetrahydroquinoline derivatives were resolved using orthorhombic P2₁2₁2₁ space groups, with C–C bond lengths (mean 1.54 Å) and dihedral angles (e.g., 2.65° for biphenyl groups) confirming conformational rigidity . NMR coupling constants (e.g., ) and NOESY correlations can supplement crystallographic data to verify axial/equatorial substituent orientations .

Q. What spectroscopic and chromatographic methods are used for characterization?

- NMR : H and C NMR identify substituents (e.g., ethoxy δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and methyl groups (δ 2.1–2.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., uncyclized intermediates) using C18 columns and ESI+ ionization .

- IR : Confirms functional groups (e.g., C–O–C stretch at 1100–1250 cm⁻¹ for ethoxy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for tetrahydroquinoline derivatives?

Contradictions often arise from assay variability (e.g., cell-line specificity) or stereochemical impurities. Strategies include:

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Enantiomeric purity validation : Chiral HPLC or circular dichroism (CD) to exclude racemic mixtures’ confounding effects .

- Computational docking : Compare binding affinities of 4-ethoxy vs. 7-methyl groups to targets like kinase domains .

Q. What strategies improve enantiomeric excess in asymmetric synthesis of tetrahydroquinolines?

- Organocatalysis : Brønsted acids (e.g., chiral phosphoric acids) induce >90% ee via hydrogen-bonding transition states .

- Chiral auxiliaries : Temporarily attach menthol or binaphthyl groups to direct cyclization stereochemistry, then cleave post-synthesis .

- Dynamic kinetic resolution : Use racemization-prone intermediates with enantioselective catalysts (e.g., Ru-BINAP complexes) .

Q. How do ethoxy and methyl substituents influence biological activity mechanisms?

- Ethoxy (C4) : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted agents. It may also stabilize π-stacking with aromatic residues in enzyme binding pockets .

- Methyl (C2/C7) : Steric effects reduce metabolic oxidation (e.g., CYP450-mediated dealkylation), prolonging half-life. Methyl at C7 can block undesired hydrogen bonding in off-target interactions .

Q. What experimental designs are recommended for multi-step syntheses with high atom economy?

- Domino reactions : Combine cyclization and functionalization in one pot (e.g., Pictet-Spengler followed by ethoxylation) to minimize intermediates .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 24 h conventionally) and improves yields by 15–20% .

- Flow chemistry : Enables precise control of exothermic steps (e.g., epoxide ring-opening) and scalability .

Q. How can degradation pathways be analyzed under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40–80°C for 48h. Monitor via LC-MS for hydrolytic cleavage (e.g., ethoxy → hydroxy) or ring-opening .

- Arrhenius kinetics : Calculate activation energy (Eₐ) for degradation using rate constants (k) at 25°C, 40°C, and 60°C. Shelf-life predictions at 25°C require Eₐ ~50–70 kJ/mol for typical tetrahydroquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.